1-(2-Ethyl-5-mercaptophenyl)propan-2-one
Beschreibung
1-(2-Ethyl-5-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H14OS It is characterized by the presence of an ethyl group, a mercapto group, and a propan-2-one moiety attached to a phenyl ring
Eigenschaften
Molekularformel |
C11H14OS |
|---|---|
Molekulargewicht |
194.30 g/mol |
IUPAC-Name |
1-(2-ethyl-5-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C11H14OS/c1-3-9-4-5-11(13)7-10(9)6-8(2)12/h4-5,7,13H,3,6H2,1-2H3 |
InChI-Schlüssel |
WBSNSMSIXPWRJI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(C=C1)S)CC(=O)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethyl-5-mercaptophenyl)propan-2-one typically involves the reaction of 2-ethyl-5-mercaptophenyl derivatives with appropriate ketones under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Ethyl-5-mercaptophenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Catalysts like palladium on carbon (Pd/C) may be employed for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary alcohols.
Substitution: Various alkyl or aryl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Ethyl-5-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Ethyl-5-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The ketone group may also participate in various biochemical reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Ethyl-4-mercaptophenyl)propan-2-one
- 1-(2-Ethyl-6-mercaptophenyl)propan-2-one
- 1-(2-Methyl-5-mercaptophenyl)propan-2-one
Comparison: 1-(2-Ethyl-5-mercaptophenyl)propan-2-one is unique due to the specific positioning of the ethyl and mercapto groups on the phenyl ring, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications.
Biologische Aktivität
1-(2-Ethyl-5-mercaptophenyl)propan-2-one, a compound with significant potential in biological applications, has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound is characterized by a mercapto group (-SH) and a ketone functional group. The presence of these functional groups enables various chemical reactions, including oxidation, reduction, and substitution. This compound's unique substitution pattern contributes to its distinct reactivity and biological properties.
Chemical Reactions
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts mercapto group to sulfoxides or sulfones | Hydrogen peroxide, potassium permanganate |
| Reduction | Converts ketone to secondary alcohol | Sodium borohydride, lithium aluminum hydride |
| Substitution | Alters the ethyl group with other alkyl or aryl groups | Palladium on carbon (Pd/C) |
The biological activity of this compound is primarily attributed to its ability to interact with biomolecules. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the ketone group may participate in various biochemical reactions that influence cellular processes.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. Its effectiveness against various bacterial strains has been documented, making it a candidate for further exploration in the development of antimicrobial agents.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. For instance, in vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma) and MDA-MB-231 (triple-negative breast cancer). Comparative studies showed that certain structural modifications enhanced its anticancer efficacy.
Case Study: Anticancer Efficacy
In a study involving A549 cells, various concentrations of this compound were tested for cytotoxic effects using an MTT assay. The results indicated:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 50 | 70 |
| 100 | 45 |
These findings suggest that higher concentrations lead to increased cytotoxicity, indicating potential as an anticancer agent.
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds such as 1-(2-Ethyl-4-mercaptophenyl)propan-2-one and 1-(2-Methyl-5-mercaptophenyl)propan-2-one, significant differences in biological activity were observed. The positioning of the mercapto and ethyl groups influences both chemical reactivity and biological interactions.
Comparison Table
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | Moderate |
| 1-(2-Ethyl-4-mercaptophenyl)propan-2-one | Moderate | Low |
| 1-(2-Methyl-5-mercaptophenyl)propan-2-one | Low | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
